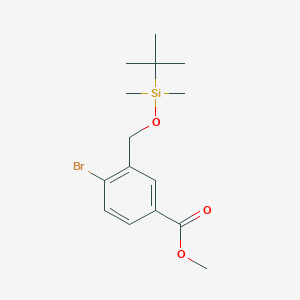
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl ester functional group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate typically involves the protection of a hydroxyl group with a TBDMS group, followed by bromination and esterification. One common method includes:
Protection: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Bromination: The protected intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) under light or radical initiator conditions.
Esterification: Finally, the brominated intermediate undergoes esterification with methanol in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of such syntheses .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents.
Deprotection: TBAF in tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of substituted benzoates.
Deprotection: Formation of the free hydroxyl compound.
Hydrolysis: Formation of 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate depends on its application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until deprotection is desired.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Lacks the TBDMS protecting group, making it more reactive but less selective.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a similar TBDMS group but differs in the alkyl chain length and position of the bromine atom.
Uniqueness
Methyl 4-bromo-3-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is unique due to the combination of the bromine atom, TBDMS protecting group, and methyl ester, providing a balance of reactivity and stability that is valuable in multi-step organic syntheses.
Properties
Molecular Formula |
C15H23BrO3Si |
|---|---|
Molecular Weight |
359.33 g/mol |
IUPAC Name |
methyl 4-bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoate |
InChI |
InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-10-12-9-11(14(17)18-4)7-8-13(12)16/h7-9H,10H2,1-6H3 |
InChI Key |
UPYTWOVEKNEBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















